4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1037132-84-5
VCID: VC3354185
InChI: InChI=1S/C12H10ClFN2O2S/c13-11-7-9(3-6-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2
SMILES: C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Molecular Formula: C12H10ClFN2O2S
Molecular Weight: 300.74 g/mol

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

CAS No.: 1037132-84-5

Cat. No.: VC3354185

Molecular Formula: C12H10ClFN2O2S

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide - 1037132-84-5

Specification

CAS No. 1037132-84-5
Molecular Formula C12H10ClFN2O2S
Molecular Weight 300.74 g/mol
IUPAC Name 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
Standard InChI InChI=1S/C12H10ClFN2O2S/c13-11-7-9(3-6-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2
Standard InChI Key LXJPXGCCEBXVPZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl

Introduction

Chemical Structure and Properties

The molecular structure of 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide consists of a 4-aminobenzene ring with a sulfonamide group (-SO₂NH-) attached to it, and the sulfonamide nitrogen connected to a 3-chloro-4-fluorophenyl group. The molecular formula is C₁₂H₁₀ClFN₂O₂S, with a molecular weight of approximately 298.74 g/mol.

The amino group on the benzene ring confers nucleophilic properties, while the sulfonamide group can participate in hydrogen bonding interactions with biological targets. The halogen substituents (chlorine and fluorine) on the phenyl ring enhance the compound's lipophilicity and may contribute to specific binding interactions with target proteins.

Physicochemical Properties

Based on similar sulfonamide compounds, 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is expected to exhibit the following physicochemical properties:

PropertyPredicted Value
Molecular FormulaC₁₂H₁₀ClFN₂O₂S
Molecular Weight298.74 g/mol
SolubilityLikely soluble in polar organic solvents
Chemical ReactivityNucleophilic (amino group), Hydrogen bonding (sulfonamide)
Melting PointExpected to be above 150°C (based on similar compounds)

Biological Activities

DNA Methyltransferase Inhibition

Research on structurally similar compounds, particularly 4-Amino-N-(4-chlorophenyl)benzenesulfonamide derivatives, has shown promising inhibitory activity against DNA methyltransferases (DNMTs), enzymes involved in epigenetic regulation and potential targets for cancer therapy .

Some derivatives exhibited potent inhibition of human DNA methyltransferase 3A (DNMT3A) with EC₅₀ values in the low micromolar range. For instance, compound 31 showed an EC₅₀ value of 0.9 μM against DNMT3A with 90% efficacy. This compound also inhibited human DNA methyltransferase 1 (DNMT1) with an EC₅₀ of 15±3 μM and showed weak inhibition of histone lysine methyltransferase G9A (IC₅₀ = 28±4 μM) .

Given the structural similarities, 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide might potentially exhibit similar DNMT inhibitory activity, although direct experimental evidence would be required to confirm this hypothesis.

CompoundTargetEC₅₀ (μM)Efficacy (%)
Compound 31DNMT3A0.990
Compound 31DNMT115±3Not specified
SGI-1027 (reference)DNMT110±1Not specified

Anticancer Activity

CompoundBinding Energy (K.cal/mol)
C23-120.20
C33-116.97
Safinamide (standard)-102.64
Selegiline (standard)-74.38
Rasagiline (standard)-72.76

These results suggest that compounds containing the 3-chloro-4-fluorophenyl moiety might have potential as MAO-B inhibitors and, consequently, as anti-Parkinsonian agents. Molecular docking studies of 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide with MAO-B would be valuable to assess its potential in this therapeutic area.

Structure-Activity Relationships

Based on research with similar sulfonamide compounds, several structure-activity relationships can be inferred that might be relevant to 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide:

Effect of Structural Modifications

Research on similar compounds has revealed that the presence of a methylene or carbonyl group to conjugate certain moieties decreased biological activity, while the size and nature of aromatic or heterocyclic substituents significantly affected inhibition activity .

Specifically, tricyclic moieties, such as acridine, were found to decrease activity, while bicyclic substituents, such as quinoline, were well tolerated. The optimal structural arrangement was found to be a bicyclic substituent on one side of the compound and a one-ring moiety on the other side .

Role of Halogen Substituents

The presence of halogen substituents, particularly chloro and fluoro groups, can significantly influence a compound's biological activity. In similar benzenesulfonamide derivatives, these substituents enhanced cytotoxicity against cancer cells, possibly by increasing lipophilicity and improving membrane permeability .

The 3-chloro-4-fluoro substitution pattern on the phenyl ring of 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide may confer specific binding interactions with target proteins, potentially enhancing its biological activity compared to non-halogenated analogs.

Research Methods for Further Exploration

To fully characterize 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide and evaluate its potential therapeutic applications, several research methods could be employed:

Synthesis and Characterization

The compound should be synthesized following the proposed methods and characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry to confirm the molecular weight

  • X-ray crystallography to determine the three-dimensional structure

  • High-Performance Liquid Chromatography (HPLC) to assess purity

Biological Activity Assays

Various biological assays could be performed to evaluate the compound's potential therapeutic activities:

  • DNA methyltransferase inhibition assays (DNMT1 and DNMT3A)

  • Monoamine Oxidase-B inhibition assays

  • Cytotoxicity assays against various cancer cell lines

  • Antibacterial activity assays

  • Anti-inflammatory activity assays

Molecular Modeling and Docking Studies

Computational methods could provide insights into the compound's interactions with biological targets:

  • Molecular docking studies with potential targets (DNMTs, MAO-B)

  • Molecular dynamics simulations to study binding stability

  • QSAR (Quantitative Structure-Activity Relationship) studies to predict biological activities

  • In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions

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